
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is a complex organic compound with a unique structure characterized by multiple oxo groups, an oxa linkage, and several aza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves multiple steps, typically starting with simpler organic molecules. The synthetic route may include:
Formation of the core structure: This step involves the construction of the main carbon backbone with the necessary functional groups.
Introduction of oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions.
Formation of oxa and aza linkages: These linkages are introduced through substitution reactions, where oxygen and nitrogen atoms replace hydrogen atoms in the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at specific sites, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating enzymatic activity.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 34-Amino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oic acid
- 22-Oxa-7,14,25-triazahexatriacont-35-enoic acid
Uniqueness
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is unique due to its specific arrangement of oxo, oxa, and aza groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
827611-98-3 |
|---|---|
Molecular Formula |
C32H57N3O7 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
6-[6-[[7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoyl]amino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C32H57N3O7/c1-2-3-4-5-6-7-8-12-19-30(38)35-26-27-42-32(41)23-16-9-13-20-28(36)33-24-17-10-14-21-29(37)34-25-18-11-15-22-31(39)40/h2H,1,3-27H2,(H,33,36)(H,34,37)(H,35,38)(H,39,40) |
InChI Key |
SOJFOOXXEZSYJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14208925.png)
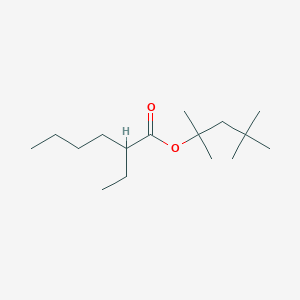
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
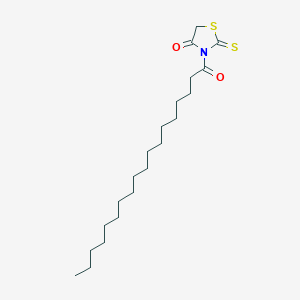
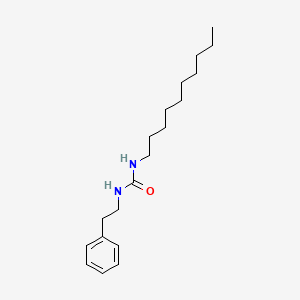
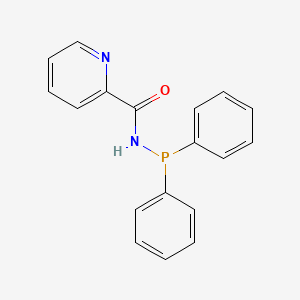
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
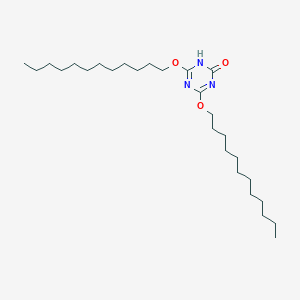
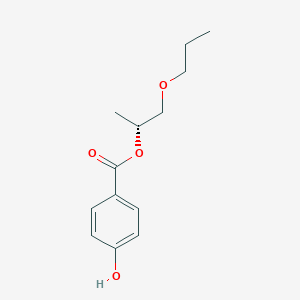
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
